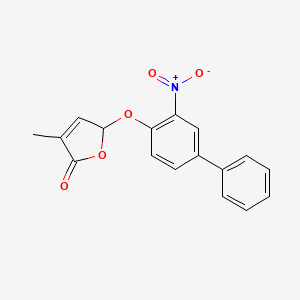
FFA3-Antagonist-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FFA3-Antagonist-6 is a PAM-antagonist of the function of C3 at FFA3.
Applications De Recherche Scientifique
FFA3 Activation in Gastrointestinal Health
- Prevention of NSAID-Induced Enteropathy : The activation of FFA3 has been shown to stimulate duodenal bicarbonate secretion and prevent nonsteroidal anti-inflammatory drug (NSAID)-induced enteropathy via the glucagon-like peptide-2 (GLP-2) pathway in rats. This suggests potential therapeutic applications for conditions caused by NSAID usage (Said et al., 2016).
Neural and Neurological Applications
- Modulation of N-Type Calcium Channels : Beta-hydroxybutyrate, acting as an agonist for FFA3, modulates N-type calcium channels in rat sympathetic neurons. This indicates a role for FFA3 in the nervous system, potentially influencing autonomic function (Won et al., 2013).
Endocrinology and Metabolism
- Influence on Insulin Secretion and Glucose Tolerance : The loss of FFA2 and FFA3 increases insulin secretion and improves glucose tolerance in type 2 diabetes. This suggests a role for FFA3 in metabolic homeostasis and its potential as a therapeutic target in metabolic diseases (Tang et al., 2015).
Pharmacology and Drug Development
Development of Novel Allosteric Ligands : Research on hexahydroquinolone-3-carboxamides has led to the discovery of compounds acting as positive allosteric modulators (PAMs) of FFA3. These studies aid in understanding the complex pharmacology of FFA3 and its potential in therapeutic settings (Hudson et al., 2014).
Potential in Treating Type 2 Diabetes : FFA3 is considered a potential clinical target for type 2 diabetes treatment, with ongoing drug development programs aiming to improve the safety and effectiveness of FFA3 receptor agonists (Watterson et al., 2014).
Probe-Dependent Modulators : The discovery of probe-dependent negative allosteric modulators of FFA4, related to FFA3, highlights the nuances in receptor function and the potential for targeted therapeutic development (Watterson et al., 2017).
Propriétés
Nom du produit |
FFA3-Antagonist-6 |
|---|---|
Formule moléculaire |
C30H28N2O3 |
Poids moléculaire |
464.57 |
Nom IUPAC |
2-Methyl-5-oxo-4-(3-phenoxyphenyl)-N-(o-tolyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C30H28N2O3/c1-19-10-6-7-15-24(19)32-30(34)27-20(2)31-25-16-9-17-26(33)29(25)28(27)21-11-8-14-23(18-21)35-22-12-4-3-5-13-22/h3-8,10-15,18,28,31H,9,16-17H2,1-2H3,(H,32,34) |
Clé InChI |
WGIFMODFDRLRFB-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(C)NC2=C(C(CCC2)=O)C1C3=CC=CC(OC4=CC=CC=C4)=C3)NC5=CC=CC=C5C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
FFA3Antagonist-6; FFA3-Antagonist6; FFA3Antagonist6; FFA3-Antagonist-6 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-(3-Hydroxy-3-methylbutyl)benzoyl]-1,2,3,4-tetrahydro-4-isoquinolinol](/img/structure/B1192750.png)